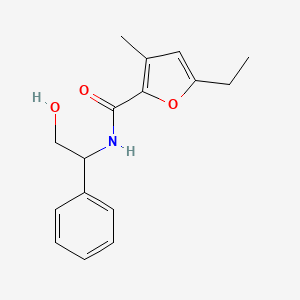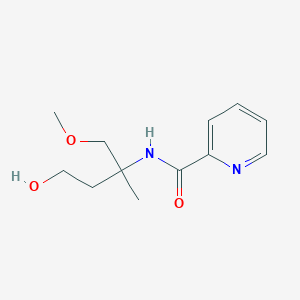![molecular formula C14H14N4S B7642735 5-[3-(1,3-Thiazol-2-yl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7642735.png)
5-[3-(1,3-Thiazol-2-yl)piperidin-1-yl]pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(1,3-Thiazol-2-yl)piperidin-1-yl]pyridine-2-carbonitrile, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. This compound has been developed by Takeda Pharmaceutical Company Limited and is currently undergoing clinical trials.
Mecanismo De Acción
5-[3-(1,3-Thiazol-2-yl)piperidin-1-yl]pyridine-2-carbonitrile acts as a selective inhibitor of the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in the activation of B cells and other immune cells. Inhibition of BTK leads to the suppression of the immune response and the inhibition of cancer cell growth. This compound has shown high selectivity for BTK and has minimal off-target effects.
Biochemical and physiological effects:
This compound has been shown to inhibit the activation of B cells, reduce the production of inflammatory cytokines, and induce apoptosis in cancer cells. The compound has also demonstrated good pharmacokinetic properties, including high oral bioavailability and good tissue distribution. This compound has been well-tolerated in animal studies and has shown no significant toxicity or adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[3-(1,3-Thiazol-2-yl)piperidin-1-yl]pyridine-2-carbonitrile has several advantages for use in laboratory experiments. The compound is highly selective for BTK and has minimal off-target effects, making it a useful tool for studying the BTK pathway. This compound has also shown good pharmacokinetic properties, allowing for easy administration and monitoring in animal studies. However, the limitations of this compound include its high cost and limited availability, which may restrict its use in some research settings.
Direcciones Futuras
There are several future directions for the research and development of 5-[3-(1,3-Thiazol-2-yl)piperidin-1-yl]pyridine-2-carbonitrile. One potential application is in combination therapy with other cancer treatments, such as chemotherapy or immunotherapy. This compound may also have potential in the treatment of autoimmune diseases and inflammatory disorders, where BTK inhibition has shown efficacy. Further studies are needed to fully understand the mechanism of action and potential clinical applications of this compound.
Métodos De Síntesis
The synthesis of 5-[3-(1,3-Thiazol-2-yl)piperidin-1-yl]pyridine-2-carbonitrile involves a series of chemical reactions starting from commercially available starting materials. The key steps involve the formation of the thiazole and piperidine rings, followed by the introduction of the pyridine and cyano groups. The final product is obtained after purification and characterization.
Aplicaciones Científicas De Investigación
5-[3-(1,3-Thiazol-2-yl)piperidin-1-yl]pyridine-2-carbonitrile has been extensively studied in preclinical models for its potential therapeutic applications. The compound has shown promising results in inhibiting the growth and proliferation of cancer cells, including lymphoma, leukemia, and solid tumors. This compound has also demonstrated efficacy in suppressing the immune response in autoimmune diseases and reducing inflammation in various disorders.
Propiedades
IUPAC Name |
5-[3-(1,3-thiazol-2-yl)piperidin-1-yl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4S/c15-8-12-3-4-13(9-17-12)18-6-1-2-11(10-18)14-16-5-7-19-14/h3-5,7,9,11H,1-2,6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPWKBAWFBHXQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CN=C(C=C2)C#N)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1,1-dioxothian-4-yl)methyl]-3-ethyl-2-methylquinolin-4-amine](/img/structure/B7642658.png)


![4-fluoro-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B7642677.png)


![N-[phenyl(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-5-amine](/img/structure/B7642695.png)
![N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-1-phenyl-1-pyridin-4-ylmethanamine](/img/structure/B7642707.png)
![N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-1-phenyl-1-pyridin-2-ylmethanamine](/img/structure/B7642708.png)
![[1-[4-Chloro-2-[(2-methylpyrazol-3-yl)methylamino]phenyl]piperidin-4-yl]methanol](/img/structure/B7642712.png)
![Methyl 2-methyl-5-[[[methyl(2-methylprop-2-enyl)carbamoyl]amino]methyl]furan-3-carboxylate](/img/structure/B7642715.png)
![2-(3-hydroxyphenyl)-N-[2-hydroxy-1-[4-(trifluoromethyl)phenyl]ethyl]acetamide](/img/structure/B7642723.png)
![1-cyclopropyl-N-[1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]ethyl]-5-methylpyrrolidin-3-amine](/img/structure/B7642731.png)
![Methyl 5-[(1,3-dimethylpyrazol-4-yl)methylamino]-2-methylbenzoate](/img/structure/B7642743.png)